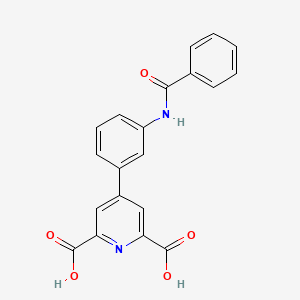![molecular formula C18H23NO4 B13051360 1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)
1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopentane ring is fused to an indoline moiety, with a tert-butoxycarbonyl protecting group attached. The presence of the spiro linkage imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The spirocyclic structure is introduced by reacting the indoline derivative with a suitable cyclopentane precursor under conditions that promote spirocyclization.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism by which 1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their function. The Boc group can be selectively removed under acidic conditions, revealing an active amine that can form hydrogen bonds or ionic interactions with biological macromolecules .
Comparison with Similar Compounds
1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid can be compared with other spirocyclic compounds such as:
Spiro[indoline-3,4’-piperidine]: This compound features a piperidine ring instead of a cyclopentane ring, leading to different biological activities and chemical reactivity.
Spiro[indoline-3,4’-oxindole]: The presence of an oxindole moiety imparts distinct pharmacological properties, making it a valuable scaffold in drug discovery.
Spiro[indoline-3,4’-pyrrolidine]: The pyrrolidine ring introduces additional stereocenters, increasing the compound’s complexity and potential for chiral interactions.
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and importance of spirocyclic structures in chemical and biological research.
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-indole-3,1'-cyclopentane]-5-carboxylic acid |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)23-16(22)19-11-18(8-4-5-9-18)13-10-12(15(20)21)6-7-14(13)19/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,20,21) |
InChI Key |
HDEDXVDMANDDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)C3=C1C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)

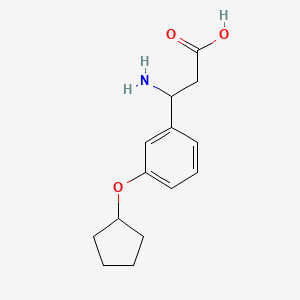

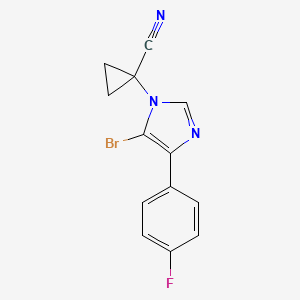
![(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051303.png)
![N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B13051308.png)
![3-Bromo-2-phenylbenzo[b]thiophene](/img/structure/B13051310.png)
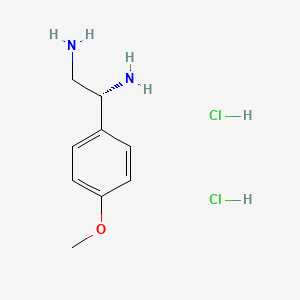

![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)
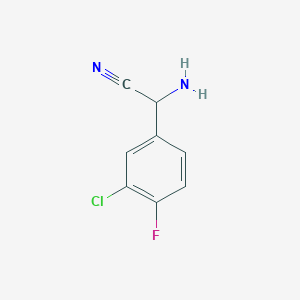
![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)
